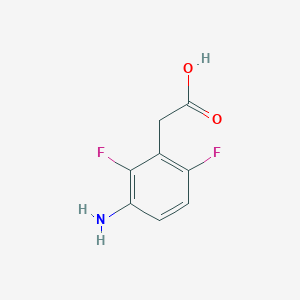
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol is a complex organic compound characterized by its unique stereochemistry and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may include the use of protecting groups such as benzyl and methoxy groups to ensure the selective formation of the desired stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features allow it to mimic natural substrates, making it useful for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug synthesis. Its ability to interact with specific biological targets makes it a promising compound for therapeutic development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol shares similarities with other oxane derivatives, such as:
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-methoxyoxane-3,5-diol
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-ethoxy-4-phenylmethoxyoxane-3,5-diol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C14H20O6 |
|---|---|
分子量 |
284.30 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol |
InChI |
InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3/t10-,11-,12-,13+,14?/m1/s1 |
InChIキー |
MXGLQICHRQGRDX-LSGALXMHSA-N |
異性体SMILES |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)O |
正規SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
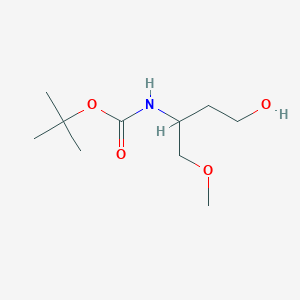
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
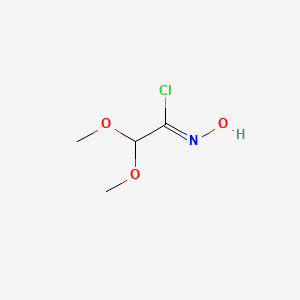
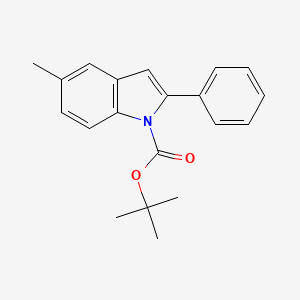
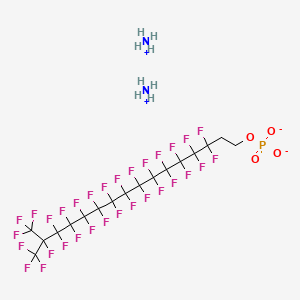
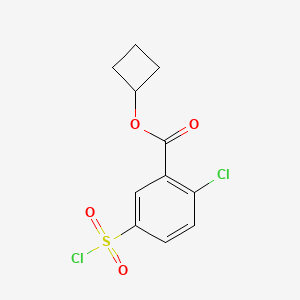

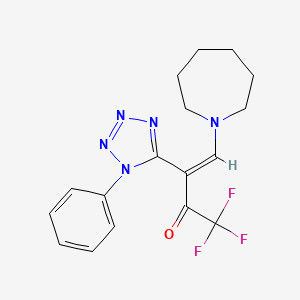
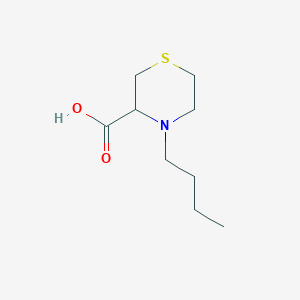

![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

